2-Amino-6-(piperidin-1-ylmethyl)pyridine

Kinase inhibition ALK c-Met

2-Amino-6-(piperidin-1-ylmethyl)pyridine (CAS 400776-06-9; molecular formula C₁₁H₁₇N₃; molecular weight 191.27 g/mol) is a bifunctional building block that integrates a 2-aminopyridine scaffold with a piperidin-1-ylmethyl substituent at the 6-position. It is formally classified in the MeSH hierarchy as a piperidine and aminopyridine derivative that functions as an inhibitor of receptor protein-tyrosine kinases, most notably anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (HGFR; c-Met).

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
Cat. No. B8657640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-(piperidin-1-ylmethyl)pyridine
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=NC(=CC=C2)N
InChIInChI=1S/C11H17N3/c12-11-6-4-5-10(13-11)9-14-7-2-1-3-8-14/h4-6H,1-3,7-9H2,(H2,12,13)
InChIKeyRIDDHPQRHIJPBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-(piperidin-1-ylmethyl)pyridine (CAS 400776-06-9): Core Identity, Target Class, and Procurement-Relevant Physicochemical Profile


2-Amino-6-(piperidin-1-ylmethyl)pyridine (CAS 400776-06-9; molecular formula C₁₁H₁₇N₃; molecular weight 191.27 g/mol) is a bifunctional building block that integrates a 2-aminopyridine scaffold with a piperidin-1-ylmethyl substituent at the 6-position . It is formally classified in the MeSH hierarchy as a piperidine and aminopyridine derivative that functions as an inhibitor of receptor protein-tyrosine kinases, most notably anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (HGFR; c-Met) [1]. This dual ALK/c-Met inhibitory annotation, coupled with its straightforward synthetic accessibility via reductive amination or nucleophilic displacement routes, positions the compound as a versatile intermediate for kinase-focused medicinal chemistry and chemical biology probe development [2].

Why 2-Amino-6-(piperidin-1-ylmethyl)pyridine Cannot Be Trivially Replaced by Other Aminopyridine-Piperidine Isomers or Heterocyclic Analogs


Procurement decisions that treat all aminopyridine-piperidine hybrids as interchangeable overlook critical structure-driven selectivity determinants. The precise connectivity—2-amino group paired with a 6-piperidin-1-ylmethyl substituent—creates a distinct spatial and electronic environment that governs target engagement. Isomers such as (6-(piperidin-1-yl)pyridin-2-yl)methanamine (CAS 868755-51-5) relocate the amine to an exocyclic aminomethyl group, fundamentally altering hydrogen-bond donor/acceptor geometry and kinase hinge-binding potential . Similarly, replacing the piperidine ring with morpholine (CAS 400775-22-6) introduces an oxygen atom that perturbs both lipophilicity (cLogP shift) and basicity (pKa modulation of the aliphatic nitrogen), which in turn affects membrane permeability and lysosomal trapping propensity . Pyrrolidine analogs (CAS 868755-49-1) contract the ring size, modifying conformational flexibility and steric occupancy within hydrophobic kinase pockets. These structural variations cannot be compensated by simple molar equivalence; they demand empirical re-validation of potency, selectivity, and pharmacokinetic behavior in each target context.

2-Amino-6-(piperidin-1-ylmethyl)pyridine: Quantitative Differentiation Evidence Against Closest Analogs


Dual ALK/c-Met Kinase Targeting Annotation Versus Single-Target or Unannotated Analogs

2-Amino-6-(piperidin-1-ylmethyl)pyridine is explicitly annotated in curated biomedical ontologies (MeSH) as an inhibitor of both ALK and c-Met receptor tyrosine kinases, a dual targeting profile relevant to non-small cell lung cancer (NSCLC) therapy [1]. In contrast, the isomeric compound (6-(piperidin-1-yl)pyridin-2-yl)methanamine (CAS 868755-51-5) carries no such dual-kinase annotation in any authoritative database. The morpholine analog 6-(morpholin-4-ylmethyl)pyridin-2-amine (CAS 400775-22-6) is primarily associated with niacin mimetic activity rather than kinase inhibition, while the pyrrolidine congener (6-(pyrrolidin-1-yl)pyridin-2-yl)methanamine (CAS 868755-49-1) lacks curated target annotation entirely . This distinction in annotated mechanism of action directly impacts target-based screening strategy, as the compound's documented polypharmacology may confer advantages in resistance-prone cancer models where single-kinase inhibition is insufficient.

Kinase inhibition ALK c-Met NSCLC Target annotation

cLogP Differentiation: Piperidine vs. Morpholine Ring Impact on Lipophilicity-Driven Property Optimization

The calculated partition coefficient (cLogP) of 2-amino-6-(piperidin-1-ylmethyl)pyridine is reported as 1.0, consistent with the fully carbon-based piperidine ring . Replacing the piperidine with morpholine (CAS 400775-22-6) introduces an ether oxygen, increasing molecular weight from 191.27 to 193.25 g/mol and predictably reducing cLogP due to enhanced hydrogen-bond acceptor count and polarity. This cLogP differential carries practical consequences: the piperidine variant is anticipated to exhibit superior passive membrane permeability and blood-brain barrier penetration potential relative to its morpholine counterpart, making it preferentially suited for CNS-targeted kinase programs. Conversely, the pyrrolidine analog (CAS 868755-49-1; MW 177.25) is smaller but retains comparable lipophilicity to the piperidine, potentially trading reduced steric occupancy in hydrophobic pockets for altered metabolic stability.

Lipophilicity cLogP Drug-likeness Permeability Physicochemical profiling

Piperidine Ring Conformational Flexibility as a Determinant of Induced-Fit Kinase Binding Versus Rigid or Contracted Analogs

The six-membered piperidine ring in 2-amino-6-(piperidin-1-ylmethyl)pyridine can sample chair conformations with axial/equatorial interconversion of the aminomethylpyridine substituent, providing conformational adaptability for induced-fit recognition within kinase ATP-binding pockets [1]. The pyrrolidine analog (CAS 868755-49-1) employs a five-membered ring with restricted pseudorotational freedom (~40° puckering amplitude), presenting a more constrained spatial profile. The morpholine analog introduces an sp³ oxygen that flattens ring geometry and alters the preferred orientation of the exocyclic methylamino linker. This conformational divergence directly impacts the geometry of the critical hydrogen bond between the 2-aminopyridine moiety and the kinase hinge region, a determinant of both binding affinity and selectivity across the kinome [2].

Conformational analysis Ring puckering Kinase hinge binding SAR Scaffold optimization

Synthetic Tractability and Intermediate Utility: Reductive Amination Yield Benchmarks Versus Orthogonal Functionalization Strategies

2-Amino-6-(piperidin-1-ylmethyl)pyridine is routinely prepared via reductive amination of 6-aminopyridine-2-carbaldehyde with piperidine, a one-step transformation that proceeds under mild conditions (NaBH(OAc)₃ or NaBH₄, room temperature to 50°C) and delivers the product in satisfactory purity for direct use in parallel library synthesis . The analogous morpholine and pyrrolidine derivatives require comparable synthetic protocols; however, the piperidine variant benefits from the lower cost and broader commercial availability of piperidine (bulk pricing typically <$0.10/g at scale) versus morpholine or pyrrolidine. Furthermore, the exocyclic aminomethyl linker in the target compound provides a chemically differentiated handle relative to direct C-N linked isomers (e.g., CAS 868755-51-5), enabling orthogonal functionalization strategies: the benzylic methylene can undergo selective oxidation or further alkylation without compromising the 2-aminopyridine moiety, a versatility not shared by directly N-linked piperidine analogs.

Synthetic accessibility Reductive amination Building block utility Parallel synthesis Medicinal chemistry

2-Amino-6-(piperidin-1-ylmethyl)pyridine: Evidence-Backed Research and Industrial Application Scenarios


ALK/c-Met Dual Kinase Probe Development for NSCLC Resistance Models

Investigators studying ALK-rearranged or c-Met-amplified NSCLC cell lines (e.g., H3122, H1993) can deploy 2-amino-6-(piperidin-1-ylmethyl)pyridine as a scaffold for structure-activity relationship (SAR) exploration against both kinases simultaneously. The compound's MeSH-annotated dual ALK/c-Met inhibitory activity [1] provides a validated starting point for designing chemical probes that address acquired resistance emerging from reciprocal kinase activation, a well-documented limitation of single-kinase inhibitors such as crizotinib. The piperidine ring's conformational flexibility supports optimization of hinge-binding geometry against both ALK (DFG-in conformation) and c-Met (auto-inhibited conformation), potentially yielding probes with balanced dual potency.

Fragment-Based and DNA-Encoded Library (DEL) Synthesis Using Exocyclic Methylene Handle

The exocyclic aminomethyl (CH₂) linker connecting the piperidine to the pyridine core distinguishes this scaffold from directly N-linked analogs and provides a unique, sterically accessible site for on-DNA or in-solution diversification in DEL and fragment-based drug discovery (FBDD) platforms [1]. The benzylic methylene can undergo selective oxidation to a carbonyl, reductive amination with diverse amine building blocks, or alkylation, all without perturbing the critical 2-aminopyridine pharmacophore. This orthogonal handle enables rapid SAR expansion in high-throughput parallel chemistry settings, where the lower cost of piperidine as a starting material (versus morpholine or substituted piperazines) improves the economics of library-scale synthesis.

CNS-Penetrant Kinase Inhibitor Lead Optimization Leveraging Favorable Lipophilicity

For programs targeting brain-penetrant kinase inhibitors (e.g., glioblastoma or brain-metastatic NSCLC models), the compound's cLogP of 1.0 [1] positions it within the optimal lipophilicity range (cLogP 1–3) for crossing the blood-brain barrier, while maintaining adequate aqueous solubility. The piperidine variant's lower hydrogen-bond acceptor count relative to the morpholine analog (CAS 400775-22-6) is predicted to reduce P-glycoprotein (P-gp) efflux susceptibility, a common liability of more polar kinase inhibitor scaffolds. Medicinal chemists can prioritize this scaffold for CNS programs and benchmark its permeability and efflux ratio against morpholine and piperazine analogs in MDCK-MDR1 or Caco-2 assays before committing to resource-intensive in vivo pharmacokinetic studies .

Chemical Biology Tool Compound for PI3K Signaling Pathway Dissection

Given the documented association of aminopyridine-piperidine scaffolds with PI3K pathway modulation—as evidenced by patent literature encompassing pyridineamine-based Pim kinase inhibitors and pyridyl piperidines as Wnt pathway inhibitors [1]—this compound serves as a viable core for developing chemical probes that interrogate PI3K-AKT-mTOR and Wnt signaling crosstalk. Researchers can exploit the scaffold's synthetic accessibility to rapidly generate focused libraries with systematic variations at the piperidine nitrogen (alkylation, acylation, sulfonylation) and the pyridine 2-amino position, screening for pathway-selective modulation in phospho-AKT (S473) or β-catenin reporter assays.

Quote Request

Request a Quote for 2-Amino-6-(piperidin-1-ylmethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.